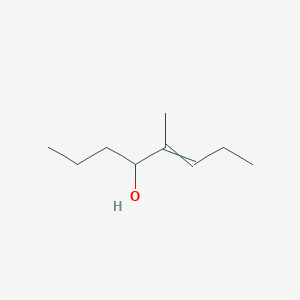![molecular formula C19H40N2O2 B12553224 N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide CAS No. 189681-27-4](/img/structure/B12553224.png)
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is an organic compound with the molecular formula C17H36N2O2. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic head group containing both dimethylamino and hydroxyethyl functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide typically involves the reaction of dodecanoic acid with N,N-dimethyl-1,3-propanediamine and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:
Esterification: Dodecanoic acid is first converted to its corresponding ester using an alcohol, typically methanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with N,N-dimethyl-1,3-propanediamine to form the intermediate amide.
Hydroxyethylation: Finally, the intermediate amide is reacted with 2-chloroethanol to introduce the hydroxyethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-[3-(Dimethylamino)propyl]-N-(2-oxoethyl)dodecanamide.
Reduction: Formation of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecylamine.
Substitution: Formation of N-[3-(Dimethylamino)propyl]-N-(2-azidoethyl)dodecanamide.
科学的研究の応用
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
作用機序
The mechanism of action of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is primarily based on its surfactant properties. The compound reduces surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with cell membranes, increasing their permeability and facilitating the transport of molecules across the membrane.
類似化合物との比較
Similar Compounds
N-[3-(Dimethylamino)propyl]dodecanamide: Lacks the hydroxyethyl group, resulting in different solubility and surfactant properties.
N-[3-(Dimethylamino)propyl]cocoamide: Contains a shorter fatty acid chain, affecting its hydrophobicity and emulsifying capabilities.
N-(2-Hydroxyethyl)dodecanamide: Lacks the dimethylamino group, impacting its reactivity and interaction with biological membranes.
Uniqueness
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is unique due to the presence of both dimethylamino and hydroxyethyl groups, which confer distinct amphiphilic properties. This dual functionality enhances its ability to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications.
特性
CAS番号 |
189681-27-4 |
|---|---|
分子式 |
C19H40N2O2 |
分子量 |
328.5 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide |
InChI |
InChI=1S/C19H40N2O2/c1-4-5-6-7-8-9-10-11-12-14-19(23)21(17-18-22)16-13-15-20(2)3/h22H,4-18H2,1-3H3 |
InChIキー |
SUFKLVIHFJFSJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



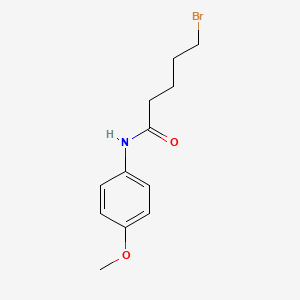
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)

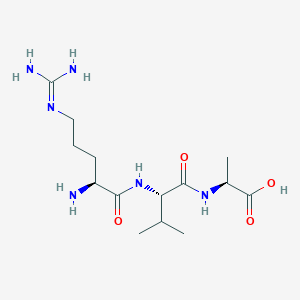
acetamido}benzoic acid](/img/structure/B12553164.png)
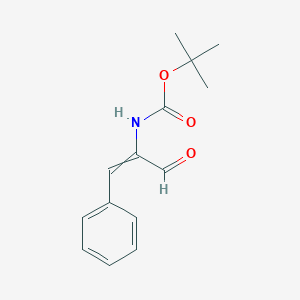
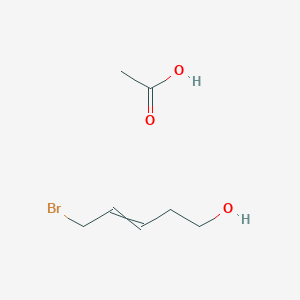
![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)

![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
